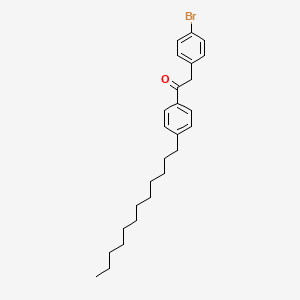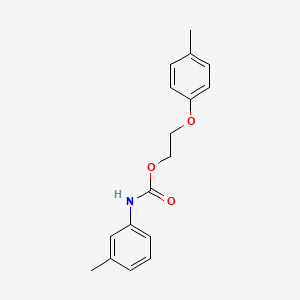
4-(Benzenesulfonyl)octanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)octanal is an organic compound characterized by the presence of a benzenesulfonyl group attached to an octanal chain. This compound is part of the sulfonyl group family, which is known for its diverse applications in organic synthesis and industrial processes. The benzenesulfonyl group is particularly notable for its role in enhancing the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)octanal typically involves the reaction of benzenesulfonyl chloride with octanal. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which facilitates the nucleophilic substitution reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C8H16O→C6H5SO2C8H15O+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonyl)octanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed.
Major Products Formed
Oxidation: 4-(Benzenesulfonyl)octanoic acid.
Reduction: 4-(Benzenesulfonyl)octanol.
Substitution: Various substituted benzenesulfonyl derivatives.
Applications De Recherche Scientifique
4-(Benzenesulfonyl)octanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)octanal involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity. The aldehyde group can also participate in various biochemical reactions, further influencing the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
4-(Methylsulfonyl)octanal: Similar structure but with a methyl group instead of a benzene ring.
4-(Tosyl)octanal: Contains a toluenesulfonyl group instead of a benzenesulfonyl group.
Uniqueness
4-(Benzenesulfonyl)octanal is unique due to the presence of both a benzenesulfonyl group and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis and biological applications.
Propriétés
Numéro CAS |
62692-48-2 |
|---|---|
Formule moléculaire |
C14H20O3S |
Poids moléculaire |
268.37 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)octanal |
InChI |
InChI=1S/C14H20O3S/c1-2-3-8-13(11-7-12-15)18(16,17)14-9-5-4-6-10-14/h4-6,9-10,12-13H,2-3,7-8,11H2,1H3 |
Clé InChI |
BTAKWQOKWJIPMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC=O)S(=O)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



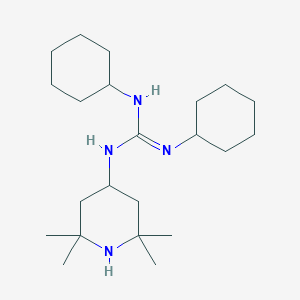
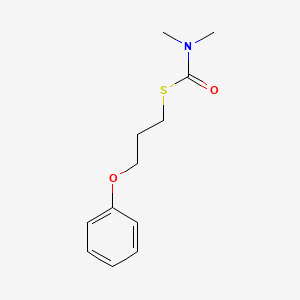

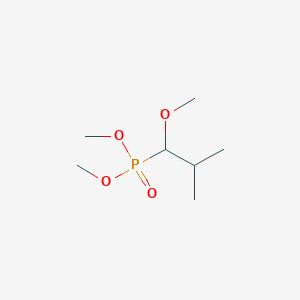

![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)

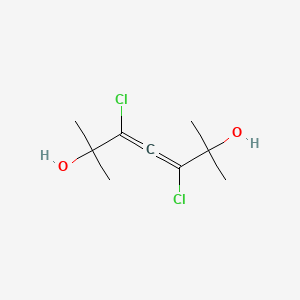
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)

![1,1',1''-{2-[(4-Nitrophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14516295.png)
